4-Carvomenthenol 4-Carvomenthenol 4-terpineol is a terpineol that is 1-menthene carrying a hydroxy substituent at position 4. It has a role as a plant metabolite, an antibacterial agent, an antioxidant, an anti-inflammatory agent, an antiparasitic agent, an antineoplastic agent, an apoptosis inducer and a volatile oil component. It is a terpineol and a tertiary alcohol.
Terpinen-4-ol is under investigation in clinical trial NCT01647217 (Demodex Blepharitis Treatment Study).
4-Carvomenthenol is a natural product found in Anthriscus nitida, Tetradenia riparia, and other organisms with data available.
Terpinen-4-ol is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Lavender Oil (part of); Juniper Berry Oil (part of); Peumus boldus leaf (part of).
Brand Name: Vulcanchem
CAS No.: 562-74-3
VCID: VC20785126
InChI: InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3
SMILES: CC1=CCC(CC1)(C(C)C)O
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

4-Carvomenthenol

CAS No.: 562-74-3

Cat. No.: VC20785126

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

4-Carvomenthenol - 562-74-3

Specification

Description 4-terpineol is a terpineol that is 1-menthene carrying a hydroxy substituent at position 4. It has a role as a plant metabolite, an antibacterial agent, an antioxidant, an anti-inflammatory agent, an antiparasitic agent, an antineoplastic agent, an apoptosis inducer and a volatile oil component. It is a terpineol and a tertiary alcohol.
Terpinen-4-ol is under investigation in clinical trial NCT01647217 (Demodex Blepharitis Treatment Study).
4-Carvomenthenol is a natural product found in Anthriscus nitida, Tetradenia riparia, and other organisms with data available.
Terpinen-4-ol is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Lavender Oil (part of); Juniper Berry Oil (part of); Peumus boldus leaf (part of).
CAS No. 562-74-3
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name 4-methyl-1-propan-2-ylcyclohex-3-en-1-ol
Standard InChI InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3
Standard InChI Key WRYLYDPHFGVWKC-UHFFFAOYSA-N
SMILES CC1=CCC(CC1)(C(C)C)O
Canonical SMILES CC1=CCC(CC1)(C(C)C)O
Boiling Point 209 °C
88.00 to 90.00 °C. @ 6.00 mm Hg
Colorform Colorless to pale yellow liquid
Flash Point 79 degrees C (174 degrees F) - closed cup

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